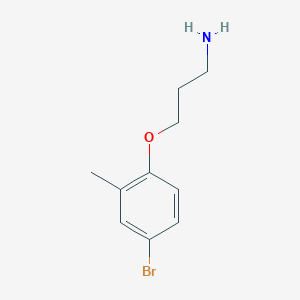

3-(4-Bromo-2-methylphenoxy)propan-1-amine

Description

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

3-(4-bromo-2-methylphenoxy)propan-1-amine |

InChI |

InChI=1S/C10H14BrNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 |

InChI Key |

MZSXAYXFCKWCEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCCCN |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves 65–72% yield. Stronger bases like sodium hydride (NaH) in tetrahydrofuran (THF) reduce reaction time to 6–8 hours but lower yields to 55–60% due to side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance phenoxide nucleophilicity, while ethereal solvents (THF, dioxane) minimize byproduct formation.

- Stoichiometry : A 1:1.2 molar ratio of phenol to 3-chloropropylamine balances cost and efficiency.

Mechanistic Pathway :

$$

\text{4-Bromo-2-methylphenol} + \text{Base} \rightarrow \text{Phenoxide}^- + \text{HBase}^+

$$

$$

\text{Phenoxide}^- + \text{Cl-CH}2\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{3-(4-Bromo-2-methylphenoxy)propan-1-amine} + \text{Cl}^-

$$

Industrial Scalability

Continuous flow reactors with in-line IR monitoring enable real-time adjustment of temperature and residence time, improving batch-to-batch consistency. Post-reaction purification via vacuum distillation removes excess amine, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity.

Reductive Amination Approach

An alternative route employs reductive amination of 3-(4-bromo-2-methylphenoxy)propanal with ammonia, bypassing the need for pre-functionalized amines.

Synthetic Steps

- Aldehyde Preparation : Oxidation of 3-(4-bromo-2-methylphenoxy)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane (DCM) yields the aldehyde intermediate (85–90% purity).

- Reductive Amination : The aldehyde reacts with aqueous ammonia (25% w/w) in methanol under hydrogen gas (1 atm) with 10% Pd/C catalyst at 25°C for 4 hours, achieving 60–68% yield.

Critical Parameters :

- Catalyst Loading : 5 wt% Pd/C minimizes over-reduction to the primary alcohol.

- Temperature Control : Exceeding 30°C promotes imine hydrolysis, reducing yield.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a mild, stereospecific alternative for ether synthesis, particularly for acid-sensitive substrates.

Protocol

- Reagents : 4-Bromo-2-methylphenol, 3-aminopropanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in anhydrous THF.

- Conditions : 0°C to room temperature, 12–18 hours under nitrogen.

- Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Advantages :

- Avoids strong bases, preserving amine functionality.

- Compatible with substrates bearing acid-labile groups.

Multi-Step Industrial Synthesis

Large-scale production integrates modular steps to enhance efficiency and reduce waste:

Retrosynthetic Analysis

Retrosynthetic disconnection reveals two viable pathways:

- Ether Bond Disconnection :

- Target: this compound

- Precursors: 4-Bromo-2-methylphenol + 3-aminopropyl chloride

- Amine Group Disconnection :

- Target: 3-(4-Bromo-2-methylphenoxy)propanal

- Precursors: 3-(4-Bromo-2-methylphenoxy)propan-1-ol → Oxidation → Reductive amination

Synthesis Optimization Strategies

Solvent and Temperature Effects

| Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| DMF | 90 | 68 | <5% |

| DMSO | 100 | 72 | 8% |

| THF | 65 | 55 | 12% |

Higher temperatures in DMSO accelerate reaction rates but increase elimination byproducts (e.g., allylamines).

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) in biphasic water/toluene systems improves phenoxide solubility, boosting yield to 78%.

- Microwave Assistance : 30-minute irradiation at 100 W reduces reaction time by 50% with comparable yields.

Challenges and Mitigation

- Amine Oxidation : Tertiary amines are prone to N-oxidation; inert atmosphere (N₂/Ar) and antioxidant additives (BHT) mitigate degradation.

- Purification Difficulties : High polarity complicates distillation; ion-exchange chromatography (Dowex 50WX4) effectively isolates the amine.

Emerging Methodologies

- Biocatalytic Amination : Engineered transaminases convert 3-(4-bromo-2-methylphenoxy)propanal to the amine with 90% enantiomeric excess (ee) in phosphate buffer (pH 7.5).

- Electrochemical Synthesis : Direct electrolysis of phenol and amine precursors in acetonitrile/water achieves 65% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The bromine atom can be reduced to a hydrogen atom, forming 3-(2-methylphenoxy)propan-1-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: 3-(2-Methylphenoxy)propan-1-amine.

Substitution: Hydroxy or amino derivatives.

Scientific Research Applications

3-(4-Bromo-2-methylphenoxy)propan-1-amine is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and properties of propan-1-amine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Position: Ortho-substituents (e.g., 2-fluoro in OX03387) often reduce activity compared to para-substituents, as seen in squalene synthase inhibitors .

- Halogen Effects: Bromine at position 4 (as in the target compound) increases molecular weight and lipophilicity compared to methoxy or styryl groups, which could influence bioavailability.

- Amine Substitution: Primary amines (e.g., 3-(4-methoxyphenoxy)propan-1-amine) are typically less metabolically stable than dimethyl or diethyl derivatives but may exhibit lower toxicity .

Pharmacological and Biochemical Comparisons

Squalene Synthase Inhibition

Compounds OX03771 and OX03393 (dimethylamine derivatives) inhibit squalene synthase, a key enzyme in cholesterol biosynthesis. Their EC₅₀ values (~500 nM) suggest moderate potency, likely due to the para-substituted aromatic groups enhancing target engagement.

Physicochemical Properties

A comparison of molecular properties reveals trends in solubility and bioavailability:

Insights:

- The target compound’s bromine and methyl groups increase molecular weight and logP compared to smaller substituents (e.g., methoxy), reducing aqueous solubility.

Q & A

Q. What are the standard synthetic routes for 3-(4-Bromo-2-methylphenoxy)propan-1-amine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-bromo-2-methylphenol with 1,3-dibromopropane under alkaline conditions to form the phenoxy intermediate, followed by amination using ammonia or a primary amine. Sodium cyanoborohydride (NaBH3CN) is often employed as a selective reducing agent to stabilize the amine product .

Q. How is the compound purified after synthesis?

Purification commonly uses column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity is verified via HPLC with UV detection at 254 nm, ensuring >98% purity for downstream applications .

Q. What spectroscopic techniques are used for structural characterization?

Q. What are the key stability considerations for storage?

Store under inert gas (N/Ar) at −20°C in amber vials to prevent oxidation. Degradation studies (TGA/DSC) show thermal stability up to 150°C. Avoid aqueous solutions at pH >9 to minimize hydrolysis .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from dynamic processes like amine inversion or rotational barriers. Use variable-temperature NMR to probe exchange phenomena. For ambiguous cases, X-ray crystallography (via SHELXL refinement) or DFT calculations (Gaussian, B3LYP/6-31G**) provide definitive structural validation .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Chiral resolution via diastereomeric salt formation (e.g., using (+)- or (−)-tartaric acid) or chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). Catalytic asymmetric methods, such as Pd-catalyzed amination with BINAP ligands, achieve >90% ee .

Q. How do solvent effects influence reaction yield in reductive amination?

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may promote side reactions. Methanol/water mixtures (9:1) optimize NaBH3CN efficiency. Solvent screening (DoE approach) identifies optimal conditions, balancing reaction rate and byproduct formation .

Q. What in vitro assays assess biological activity, and how are results interpreted?

- Receptor binding : Radioligand assays (e.g., H-labeled ligands) quantify affinity for serotonin/dopamine receptors.

- Functional assays : cAMP accumulation or calcium flux (FLIPR) measures GPCR activation. Data contradictions (e.g., high binding affinity but low functional response) may indicate partial agonism or allosteric modulation. Validate via knockout models or orthogonal assays (BRET/FRET) .

Q. How can structure-activity relationships (SAR) guide derivative design?

Compare analogs like 3-(4-chlorophenyl)propan-1-amine ( ) and N-(4-Bromobenzyl)-2-methyl-1-propanamine (). Key modifications:

Q. What computational methods predict metabolic pathways?

Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., amine oxidation, aromatic hydroxylation). MD simulations (Amber/GROMACS) assess CYP450 binding modes. Experimental validation via LC-MS/MS of hepatocyte incubations .

Data Analysis and Reproducibility

Q. How to address batch-to-batch variability in biological assay results?

- Standardization : Use internal controls (e.g., reference agonists) and normalize data to % of control.

- QC metrics : Monitor IC consistency (±1 log unit) and Z’-factor >0.5 for assay robustness.

- Root-cause analysis : Trace impurities (HPLC-MS) or storage degradation (stability-indicating assays) .

Q. What statistical methods resolve conflicting dose-response data?

Apply nonlinear regression (GraphPad Prism) with model selection (e.g., Hill vs. sigmoidal). Use AIC/BIC criteria to identify best-fit models. For outliers, Grubbs’ test determines significance. Replicate experiments (n ≥ 3) and report SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.